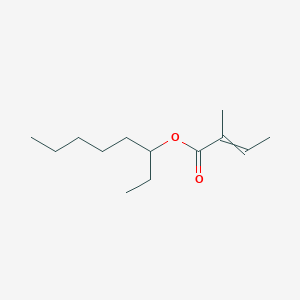

Octan-3-yl 2-methylbut-2-enoate

CAS No.: 2307905-87-7

Cat. No.: VC18598099

Molecular Formula: C13H24O2

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2307905-87-7 |

|---|---|

| Molecular Formula | C13H24O2 |

| Molecular Weight | 212.33 g/mol |

| IUPAC Name | octan-3-yl 2-methylbut-2-enoate |

| Standard InChI | InChI=1S/C13H24O2/c1-5-8-9-10-12(7-3)15-13(14)11(4)6-2/h6,12H,5,7-10H2,1-4H3 |

| Standard InChI Key | LMBAQNNBRWRROG-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC(CC)OC(=O)C(=CC)C |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

Octan-3-yl 2-methylbut-2-enoate is systematically named according to IUPAC guidelines as octan-3-yl (E)-2-methylbut-2-enoate. Common synonyms include:

The compound is registered under CAS numbers 94133-92-3 and 533-08-4, with PubChem CID 6008212 .

Molecular and Structural Features

The molecule consists of a tiglic acid moiety (2-methylbut-2-enoic acid) esterified with octan-3-ol. Key structural attributes include:

-

A branched C8 alkyl chain at the ester oxygen.

-

An α,β-unsaturated carbonyl group (tiglate group), which confers reactivity toward nucleophilic additions.

The InChI identifier (InChI=1S/C13H24O2/c1-5-8-9-10(12(7-3)15)13(14)11(4)6-2/h6,12H,5,7-10H₂,1-4H₃/b11-6-) encodes its stereochemistry and connectivity . The SMILES representation (CCCCCC(CC)OC(=O)/C(=C/C)/C) further elucidates its planar structure .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 212.33 g/mol | |

| Topological Polar Surface Area | 26.30 Ų | |

| XLogP | 3.30 | |

| Hydrogen Bond Acceptors | 2 |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The esterification of tiglic acid with octan-3-ol under acidic or enzymatic catalysis is the primary synthetic route. A typical procedure involves:

-

Reagent Mixing: Tiglic acid (0.1 mol) and octan-3-ol (0.12 mol) are combined in anhydrous toluene.

-

Catalysis: Addition of -toluenesulfonic acid (0.01 mol) as a catalyst.

-

Reflux: The mixture is refluxed at 110°C for 6–8 hours under a Dean-Stark trap to remove water.

-

Purification: The crude product is washed with sodium bicarbonate, dried over , and distilled under reduced pressure (yield: 75–85%).

Industrial Manufacturing

Industrial production scales this process using continuous-flow reactors to enhance efficiency. Key optimizations include:

-

Temperature Control: Maintaining 100–120°C to prevent decomposition.

-

Catalyst Recycling: Immobilized lipases (e.g., Candida antarctica lipase B) reduce waste.

-

Distillation: Fractional distillation at 0.1 mmHg yields >98% purity.

Physicochemical Properties

Solubility and Stability

Octan-3-yl 2-methylbut-2-enoate is lipophilic, with negligible solubility in water (<0.1 mg/mL at 25°C) but high solubility in ethanol, diethyl ether, and vegetable oils. The compound is stable under ambient conditions but undergoes hydrolysis in strongly acidic or alkaline environments.

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (α,β-unsaturated carbonyl).

-

NMR:

Table 2: Thermal Properties

| Property | Value | Method |

|---|---|---|

| Boiling Point | 265–268°C at 760 mmHg | Distillation |

| Flash Point | 112°C | Closed-cup |

| Density | 0.892 g/cm³ at 20°C | Pycnometry |

Applications in Industry and Research

Flavor and Fragrance Industry

The compound’s fruity, green odor profile makes it valuable in:

-

Perfumery: Base note in floral and citrus formulations.

-

Food Flavors: Enhances apple, strawberry, and tropical fruit flavors at 10–50 ppm.

Scientific Research

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume